6-Hydroxymethyl-2-mercaptobenzothiazole
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Overview
Description
6-Hydroxymethyl-2-mercaptobenzothiazole is an organic compound belonging to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its significant bioactive properties and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-2-mercaptobenzothiazole typically involves the condensation of 2-aminobenzenethiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
6-Hydroxymethyl-2-mercaptobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Employed as a corrosion inhibitor and in the production of rubber accelerators.
Mechanism of Action
The mechanism of action of 6-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A closely related compound with similar bioactive properties.
6-Ethoxy-2-mercaptobenzothiazole: Another derivative with distinct chemical properties.
Uniqueness
6-Hydroxymethyl-2-mercaptobenzothiazole is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and potential for further chemical modifications .
Properties
IUPAC Name |
6-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWJKJVHIUOXEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598655 |
Source
|
Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171874-45-6 |
Source
|
Record name | 6-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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